(+/-)-3-Aminohept-6-enoic acid hydrochloride
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Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, etc .Scientific Research Applications
Structural Role in Molecules
6-Aminohexanoic acid, a structurally related compound, highlights the importance of hydrophobic, flexible structural elements in chemical synthesis. Its applications extend beyond clinical use as an antifibrinolytic drug, showcasing its versatility as a linker in biologically active structures and in the synthetic fibers industry. This suggests that compounds like "(+/-)-3-Aminohept-6-enoic acid hydrochloride" could similarly contribute to the structural integrity and functional versatility of various molecules (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Synthesis of Novel Compounds
The compound has potential applications in the synthesis of novel molecules, such as the development of fluorescence probes for detecting reactive oxygen species (ROS), which are crucial in biological and chemical applications. The design of specific fluorescence probes exemplifies how structural modifications can yield compounds with significant selectivity and sensitivity toward biological targets (Setsukinai et al., 2003).
Enantiomer Separation
Enzymatic resolution of racemic mixtures to obtain optically pure enantiomers for compounds like GABOB and carnitine hydrochloride underscores the compound's relevance in producing chirally pure substances. This process is vital in the pharmaceutical industry, where the chirality of drug molecules can affect their efficacy and safety (Kamal, Khanna, & Krishnaji, 2007).
Source of Chiral Hydroxyalkanoic Acids
Polyhydroxyalkanoates (PHA), which include chiral hydroxyalkanoic acids, highlight the potential of "this compound" in biotechnological applications. The efficient production and purification of these compounds from PHA suggest their utility in the fine chemical, pharmaceutical, and medical industries, offering a sustainable approach to accessing enantiomerically pure materials (Ren et al., 2005).
Bioactivity and Drug Synthesis
The synthesis and characterization of novel compounds with potential antibacterial activity demonstrate the compound's utility in drug discovery and development. This includes the synthesis of derivatives with specific structural modifications to enhance their biological activity against various pathogens, indicating the potential for "this compound" to serve as a precursor in the development of new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-aminohept-6-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWHTWAMRCJGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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